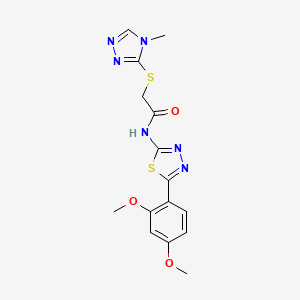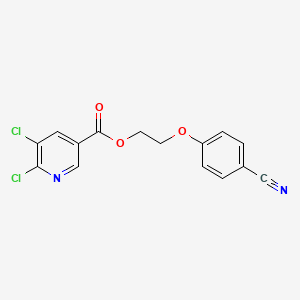
2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of organolithium reagents and nucleophilic substitution reactions . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .科学的研究の応用
Synthesis and Functionalization
- The compound is involved in the synthesis of highly functionalized tetrahydropyridines, which are important in organic chemistry for their utility in various synthesis processes (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Derivatives
- It can be transformed into derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others, showcasing its versatility in forming complex organic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
- Synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives indicates its potential for creating compounds with anticipated antihypertensive activity (Kumar & Mashelker, 2006).
Photophysical Properties
- A study on the photophysical properties of thieno[2,3-b]pyridine derivatives synthesized from the compound reveals its significance in understanding chemical structures and fluorescence (Ershov et al., 2019).
Dyeing and Textile Industry
- Its use in synthesizing disperse dyes for fabrics like polyester and nylon 6.6, and the study of the complexation of these dyes with metals, underscores its industrial relevance (Abolude et al., 2021).
Medicinal Chemistry and Drug Synthesis
- Involved in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, a compound that opens pathways to a library of pyrrole derivatives, significant in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Polymer Chemistry
- The compound's role in synthesizing various coordination polymers and their potential in fluorescence sensing of nitroaromatics demonstrates its utility in polymer chemistry and sensing technologies (Gupta, Tomar, & Bharadwaj, 2017).
作用機序
Target of Action
It’s structurally related to a class of compounds known as diphenyl ethers . Diphenyl ethers are known to interact with various biological targets, including enzymes and receptors, influencing their function and leading to various biological effects.
Mode of Action
The compound contains a cyanophenoxy group and a dichloropyridine group . These functional groups may interact with biological targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions, leading to changes in the target’s function.
特性
IUPAC Name |
2-(4-cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-7-11(9-19-14(13)17)15(20)22-6-5-21-12-3-1-10(8-18)2-4-12/h1-4,7,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAIAPPKZXORHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

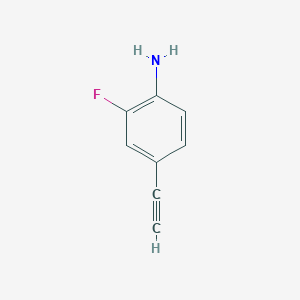
![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)
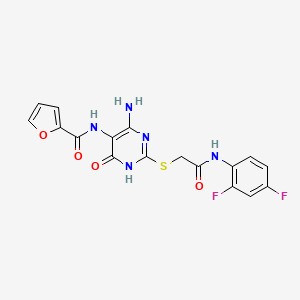

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2846957.png)
![4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2846958.png)
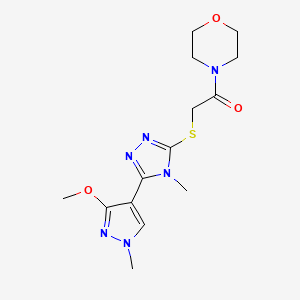
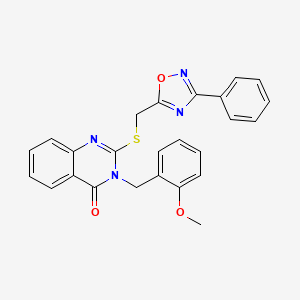
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione](/img/structure/B2846963.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2846968.png)
![Prop-2-enyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2846971.png)
